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Compound of Interest

Compound Name: Boc-Thr-OH

Cat. No.: B3430859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of N-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in peptide

synthesis and drug development. This document details the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic characteristics of Boc-Thr-OH, offering key data for its

identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

Boc-Thr-OH in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical

environment of each atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of Boc-Thr-OH exhibits characteristic signals corresponding to the

protons in the threonine backbone and the tert-butoxycarbonyl (Boc) protecting group. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Data for Boc-Thr-OH
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-C(CH₃)₃ (Boc) ~1.45 Singlet -

-CH₃ (Threonine) ~1.20 Doublet ~6.3

α-CH ~4.25 Doublet of Doublets ~4.5, ~2.0

β-CH ~4.15 Multiplet -

-NH ~5.50 Doublet ~8.0

-OH (Threonine) Variable Broad Singlet -

-OH (Carboxylic Acid) Variable Broad Singlet -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts of the carbonyl carbons are particularly sensitive to the molecular environment.

Table 2: ¹³C NMR Data for Boc-Thr-OH

Carbon Assignment Chemical Shift (δ, ppm)

-C(CH₃)₃ (Boc) ~28.5

-C(CH₃)₃ (Boc, quaternary) ~80.0

-CH₃ (Threonine) ~20.0

α-CH ~59.0

β-CH ~68.0

C=O (Boc) ~156.0

C=O (Carboxylic Acid) ~174.0
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Note: The solvent can influence the chemical shifts of the carbonyl carbons due to interactions

such as hydrogen bonding.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in Boc-
Thr-OH. The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the

molecule.

Table 3: FT-IR Spectral Data for Boc-Thr-OH

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300-2500 (broad) O-H stretch Carboxylic Acid

~3400 (broad) O-H stretch Alcohol

~3350 N-H stretch Amide

~2980, 2930 C-H stretch Alkanes

~1740 C=O stretch Carboxylic Acid

~1690 C=O stretch Urethane (Boc)

~1520 N-H bend Amide

~1160 C-O stretch Urethane (Boc)

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of Boc-Thr-OH into a clean, dry NMR tube.

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl Sulfoxide-d₆, DMSO-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved.
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Instrumental Parameters (General):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay: 1-5 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Sample Preparation Data Acquisition Data Processing
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Sample Preparation (KBr Pellet) Data Acquisition Data Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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